molecular formula C8H7IO3 B183784 Methyl 2-iodosylbenzoate CAS No. 110349-19-4

Methyl 2-iodosylbenzoate

Cat. No. B183784
M. Wt: 278.04 g/mol
InChI Key: QOPOXMNRKLDHAZ-UHFFFAOYSA-N
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Description

Methyl 2-iodobenzoate, also known as Methyl o-iodobenzoate or 2-Iodobenzoic acid methyl ester, is an organic ester . Its molecular formula is C8H7IO2 and it has a molecular weight of 262.0445 . It is used as a laboratory chemical and can be used as a pharmaceutical intermediate .


Synthesis Analysis

Methyl 2-iodobenzoate can be synthesized by the esterification of 2-Iodobenzoic acid and methanol . The reaction involves the use of sulfuric acid at 80°C for 2.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Methyl 2-iodobenzoate consists of a benzene ring with an iodine atom and a methyl ester group attached to it . The IUPAC Standard InChIKey for Methyl 2-iodobenzoate is BXXLTVBTDZXPTN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 2-iodobenzoate has a molecular weight of 262.0445 . It is a liquid at room temperature . The compound has a refractive index of 1.60 .

Scientific Research Applications

  • Oxidizing Agent : Methyl 2-iodosylbenzoate, as an ester of 2-iodoxybenzoic acid, acts as a valuable oxidizing reagent. It belongs to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure, useful for oxidizing alcohols to aldehydes or ketones (Zhdankin et al., 2005).

  • Palladium-Catalysed Carbonylation : It is utilized in palladium-catalysed carbonylation reactions. This process, depending on the substituents, leads to the formation of various complex compounds, highlighting its versatility in organic synthesis (Ács et al., 2006).

  • Nanoparticle Carrier Systems : In agricultural applications, specifically for the controlled release of fungicides, methyl 2-iodosylbenzoate derivatives are used. These nanoparticles offer advantages such as modified release profiles, reduced environmental toxicity, and improved transfer to the site of action (Campos et al., 2015).

  • Pharmaceutical Preservative : It is widely used as a preservative in pharmaceutical formulations, such as methyl 4-hydroxybenzoate. These compounds are crucial for maintaining the stability and longevity of various pharmaceutical products (Sharfalddin et al., 2020).

  • Synthesis of Complex Organic Compounds : Methyl 2-iodosylbenzoate is used in the synthesis of complex organic structures, demonstrating its role in advancing organic chemistry and material science research (Mhaske et al., 2017).

  • Catalysis in Chemical Reactions : It plays a role in various catalytic processes, illustrating its importance in facilitating and optimizing chemical reactions, which is crucial in pharmaceutical and chemical industries (Glas, 2001).

  • Drug Analysis and Stability Testing : It is used in high-performance liquid chromatography methods for determining the stability and concentration of drugs in pharmaceutical forms, underscoring its role in ensuring the safety and efficacy of medications (Al-Kurdi et al., 1999).

  • Transesterification/Acylation Reactions : It is efficient in transesterification involving various esters and alcohols, which is fundamental in the synthesis of a wide range of chemical products (Grasa et al., 2003).

properties

IUPAC Name

methyl 2-iodosylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(10)6-4-2-3-5-7(6)9-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPOXMNRKLDHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1I=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodosylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hitomi, K Arakawa, T Funabiki… - Angewandte Chemie …, 2012 - Wiley Online Library
… To validate this observation, we conducted catalytic oxidation of cyclohexane using other oxidants, including m-chloroperoxybenzoic acid (mCPBA), methyl 2-iodosylbenzoate (IBX ester…
Number of citations: 161 onlinelibrary.wiley.com

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